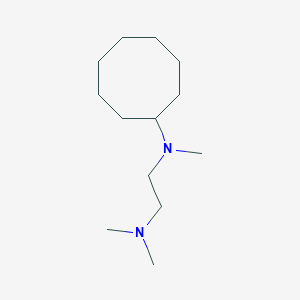![molecular formula C15H13N3O B5061146 N-[4-(cyanomethyl)phenyl]-N'-phenylurea](/img/structure/B5061146.png)
N-[4-(cyanomethyl)phenyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-N'-phenylurea, also known as CP-690,550, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 2000s and has since been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-N'-phenylurea inhibits JAK3 by binding to the ATP-binding site of the enzyme, preventing its activation and subsequent downstream signaling. This leads to a decrease in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-N'-phenylurea has been shown to effectively reduce the symptoms of autoimmune diseases in both preclinical and clinical studies. It has been shown to reduce joint inflammation and pain in rheumatoid arthritis patients, improve skin lesions in psoriasis patients, and induce remission in inflammatory bowel disease patients. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has also been shown to have immunosuppressive effects, which make it a potential candidate for the treatment of cancer and transplant rejection.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-N'-phenylurea is a highly specific inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. It has also been shown to have a favorable safety profile in clinical trials, with few adverse effects reported. However, N-[4-(cyanomethyl)phenyl]-N'-phenylurea is not without limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, its immunosuppressive effects may increase the risk of infections in patients.
Orientations Futures
There are several future directions for the use of N-[4-(cyanomethyl)phenyl]-N'-phenylurea in scientific research. One potential application is in the treatment of graft-versus-host disease (GVHD), a complication that can occur after bone marrow transplantation. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has been shown to be effective in preclinical models of GVHD, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application is in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has been shown to be effective in preclinical models of multiple sclerosis, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, N-[4-(cyanomethyl)phenyl]-N'-phenylurea may have potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors, for the treatment of cancer.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]-N'-phenylurea is synthesized through a multi-step process that involves the reaction of aniline and cyanogen bromide to form N-(4-bromomethyl)aniline. This intermediate is then reacted with phenyl isocyanate to form N-[4-(cyanomethyl)phenyl]-N'-phenylurea. The final product is then purified through crystallization and recrystallization techniques.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-N'-phenylurea is used in scientific research as a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathway of cytokines. It has been shown to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-[4-(cyanomethyl)phenyl]-N'-phenylurea has also been studied for its potential in the treatment of cancer and transplant rejection.
Propriétés
IUPAC Name |
1-[4-(cyanomethyl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-11-10-12-6-8-14(9-7-12)18-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSFJZHQZWCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyanomethyl)phenyl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5061072.png)
![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5061087.png)
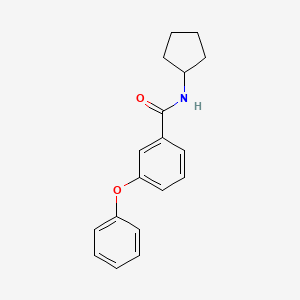
![N-(3-chloro-4-fluorophenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5061102.png)
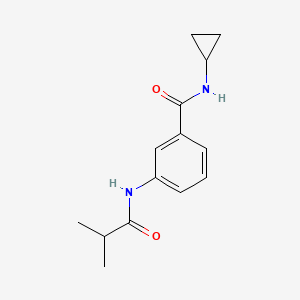
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5061108.png)
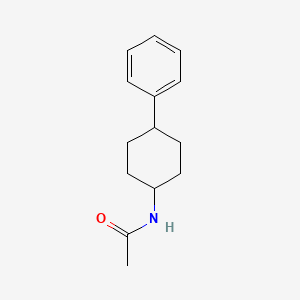
![N-benzyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5061123.png)
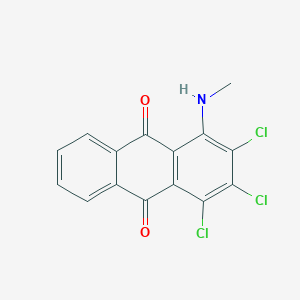
![2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B5061133.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(cyclopropylmethyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5061136.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5061142.png)
![N-(3,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5061148.png)
